molecular formula C17H27ClO B13732316 1-(2-Chloroethoxy)-4-nonylbenzene CAS No. 20543-09-3

1-(2-Chloroethoxy)-4-nonylbenzene

Cat. No.: B13732316
CAS No.: 20543-09-3
M. Wt: 282.8 g/mol
InChI Key: OBCNFGRCVPJZEP-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-nonylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a nonyl group and a 2-chloroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethoxy)-4-nonylbenzene typically involves the reaction of 4-nonylphenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nonylphenol is replaced by the 2-chloroethoxy group. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethoxy)-4-nonylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-(2-Chloroethoxy)-4-nonylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-4-nonylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with two chloroethoxy groups.

    2-(2-Chloroethoxy)ethanol: Contains a single chloroethoxy group attached to an ethanol backbone.

    Bis(chloroethyl) ether: Features two chloroethyl groups attached to an ether linkage.

Uniqueness

1-(2-Chloroethoxy)-4-nonylbenzene is unique due to the presence of both a nonyl group and a 2-chloroethoxy group on the benzene ring

Properties

CAS No.

20543-09-3

Molecular Formula

C17H27ClO

Molecular Weight

282.8 g/mol

IUPAC Name

1-(2-chloroethoxy)-4-nonylbenzene

InChI

InChI=1S/C17H27ClO/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13H,2-9,14-15H2,1H3

InChI Key

OBCNFGRCVPJZEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCCl

Origin of Product

United States

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